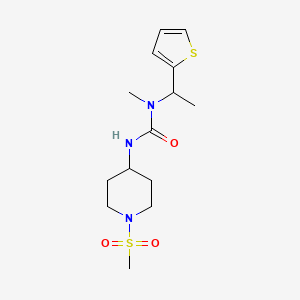![molecular formula C16H23N3O2 B7635759 1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, commonly known as PEP-005, is a natural compound found in the plant resin of Euphorbia peplus. It has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation.
作用機序
PEP-005 works by activating protein kinase C (PKC) enzymes, which play a key role in regulating cell growth, differentiation, and apoptosis. When PKC enzymes are activated, they trigger a cascade of signaling pathways that ultimately lead to cell death or differentiation. PEP-005 specifically activates the delta and epsilon isoforms of PKC, which are known to be involved in cancer and skin disease progression.
Biochemical and Physiological Effects:
PEP-005 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting cell proliferation, and reducing inflammation. PEP-005 has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of new blood vessels, which is important in cancer treatment.
実験室実験の利点と制限
One advantage of using PEP-005 in lab experiments is that it is a natural compound, making it less toxic and more biocompatible than synthetic compounds. Another advantage is that it has been extensively studied, so there is a wealth of research available on its mechanisms of action and potential medical applications. One limitation of using PEP-005 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
将来の方向性
There are many potential future directions for research on PEP-005. One area of interest is in exploring its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in developing more efficient synthesis and purification methods for PEP-005, which could make it more accessible for research and potential medical applications. Finally, there is potential for research on PEP-005 in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
合成法
PEP-005 can be synthesized from the resin of Euphorbia peplus using a combination of extraction, purification, and chemical synthesis techniques. The compound can also be synthesized in the laboratory using various chemical reactions, including the Diels-Alder reaction and the Mannich reaction.
科学的研究の応用
PEP-005 has been extensively studied for its potential use in treating various medical conditions, including cancer, skin diseases, and inflammation. In cancer research, PEP-005 has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. In skin disease research, PEP-005 has been shown to have anti-inflammatory and anti-proliferative effects, making it a potential treatment for psoriasis and other skin diseases.
特性
IUPAC Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(20)13-9-15(17-10-13)16(21)19-8-4-5-14(11-19)18-6-2-3-7-18/h9-10,14,17H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVCCCOVSAIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCCC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Cyclopropylethyl)-1-methyl-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7635679.png)
![2,2-Dimethyl-1-[4-(2-pyrazol-1-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7635689.png)

![[3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]phenyl]-(2,2,3,3-tetramethylazetidin-1-yl)methanone](/img/structure/B7635692.png)
![N-[4-(difluoromethoxy)-3-fluorophenyl]-5-methyl-1-phenylpyrazole-3-carboxamide](/img/structure/B7635703.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7635710.png)

![(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7635715.png)
![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[1-(2-methoxyethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B7635734.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2,3-dimethylanilino)ethanone](/img/structure/B7635740.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)
